molecular formula C17H22O3 B12417024 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid

13-Hydroxy-8,11,13-podocarpatriene-18-oic acid

Cat. No.: B12417024
M. Wt: 274.35 g/mol
InChI Key: DWHTYLMRWXUGJL-DJIMGWMZSA-N
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Chemical Reactions Analysis

Types of Reactions

13-Hydroxy-8,11,13-podocarpatriene-18-oic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield compounds with fewer oxygen-containing groups .

Comparison with Similar Compounds

Similar Compounds

    Abietic acid: Another abietane diterpenoid with similar structural features.

    Dehydroabietic acid: A related compound with a similar diterpenoid skeleton.

    Pimaric acid: A diterpenoid with structural similarities to 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid.

Uniqueness

This compound is unique due to its specific hydroxylation pattern and its isolation from Pinus yunnanensis .

Properties

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

(1R,4aS,10aR)-7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid

InChI

InChI=1S/C17H22O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-4-11-10-12(18)5-6-13(11)16/h5-6,10,14,18H,3-4,7-9H2,1-2H3,(H,19,20)/t14-,16-,17-/m1/s1

InChI Key

DWHTYLMRWXUGJL-DJIMGWMZSA-N

Isomeric SMILES

C[C@]12CCC[C@@]([C@@H]1CCC3=C2C=CC(=C3)O)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC3=C2C=CC(=C3)O)(C)C(=O)O

Origin of Product

United States

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